5-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-[[2-(1-benzofuran-2-yl)-2-hydroxypropyl]sulfamoyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-19(23,17-9-12-5-3-4-6-15(12)27-17)11-21-28(24,25)13-7-8-16(26-2)14(10-13)18(20)22/h3-10,21,23H,11H2,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURQIRIZYHCRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to interact with various biological targets, including neurotransmitters such as dopamine, norepinephrine, and serotonin.
Mode of Action
Nevertheless, benzofuran derivatives are known to stimulate the impulse propagation mediated transmitter release of neurotransmitters in the brain. This suggests that the compound might interact with its targets, leading to changes in neurotransmitter release and neuronal signaling.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may influence multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
It is noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing. This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly its interaction with cannabinoid receptors. Studies suggest that it may act as an agonist at the CB1 receptor, which is implicated in various physiological processes including pain and appetite regulation .
Synthetic Cannabinoids
Research indicates that derivatives of sulfamoyl compounds, including this one, have been explored as synthetic cannabinoids. These compounds can mimic the effects of natural cannabinoids and are often studied for their potential therapeutic uses and risks associated with abuse .
Antiviral Activity
Preliminary studies have indicated that certain benzamide derivatives exhibit antiviral properties. The specific compound may have potential against viral infections, particularly those caused by herpes viruses, due to its structural similarity to known antiviral agents .
Drug Development
The compound is part of a broader category of sulfamoyl derivatives that are being researched for their potential as lead compounds in drug development. The structural modifications can enhance bioactivity and selectivity towards specific biological targets, making them candidates for further development .
Case Study 1: Synthetic Cannabinoid Research
A study published in Current Neuropharmacology highlighted the increasing prevalence of synthetic cannabinoids, including various sulfamoyl derivatives. The research utilized advanced analytical techniques to identify these compounds in user-generated content online, revealing insights into their pharmacological profiles and potential health impacts .
Case Study 2: Antiviral Compound Development
In a clinical setting, a derivative of the compound was tested for its efficacy against herpes simplex virus infections. The results indicated that the compound could inhibit viral replication effectively, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
Key Compounds :
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Structural Differences :
- The target compound replaces the 1,3,4-oxadiazole ring in LMM5/LMM11 with a benzofuran-hydroxypropyl-sulfamoyl linkage.
- LMM5/LMM11 feature methoxybenzamide or furan-linked oxadiazoles, whereas the target compound uses a 2-methoxybenzamide group.
Table 1: Comparison with 1,3,4-Oxadiazoles
Benzimidazole Sulfonamides (Carbonic Anhydrase Inhibitors)
Key Compound: Methyl 5-(3-((2-amino-4-(N-(tert-butyl)sulfamoyl)phenyl)amino)-3-oxopropyl)-2-hydroxybenzoate (30b)
Structural Differences :
- The target compound lacks the benzimidazole core and tert-butyl sulfamoyl group found in 30b .
- Both share sulfonamide and methoxybenzamide motifs, but the target compound’s benzofuran may alter target specificity.
Indole and Imidazole Derivatives
Key Compounds :
Structural Differences :
- Both classes retain sulfamoyl linkages but differ in aromatic substituents (indole vs. benzofuran).
Other Sulfonamide Derivatives
Key Compounds :
Structural Differences :
Functional Implications :
Table 2: Comparative Pharmacological Profiles
Q & A
Q. Yield Optimization :
- Use high-purity starting materials and monitor reaction progress via TLC/HPLC.
- Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of sulfamoyl chloride) to drive reactions to completion .
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Question
Characterization requires a combination of techniques:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₂O₆S: 417.11) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: MeCN/H₂O + 0.1% TFA) .
How can structure-activity relationship (SAR) studies be designed to evaluate the benzofuran and sulfamoyl motifs in biological activity?
Advanced Research Question
Methodology :
- Analog synthesis : Systematically modify the benzofuran ring (e.g., halogenation) or sulfamoyl group (e.g., alkylation) .
- Biological assays : Test analogs in enzyme inhibition (e.g., HDACs) or antimicrobial assays (MIC determination) .
- Computational docking : Use software like AutoDock to predict interactions with target proteins (e.g., HDAC2 active site) .
Q. Key Parameters :
- Compare IC₅₀ values across analogs to identify critical substituents.
- Correlate electronic properties (Hammett σ) with activity trends .
What strategies are recommended for resolving discrepancies in biological activity data across different experimental models?
Advanced Research Question
Root Causes :
Q. Resolution Strategies :
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays .
- Orthogonal assays : Validate results using both enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., MTT) methods .
- Meta-analysis : Pool data from multiple studies to identify outliers .
What computational approaches are suitable for predicting target interactions and pharmacokinetic properties?
Advanced Research Question
Target Prediction :
Q. ADME Modeling :
- SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 metabolism .
- HPLC logD₇.₄ : Measure experimental partition coefficients .
How can regioselectivity challenges in modifying the benzamide moiety be addressed?
Advanced Research Question
Strategies :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during sulfamoylation .
- Directed ortho-metalation : Introduce substituents selectively using LDA/TMEDA .
- Microwave-assisted synthesis : Enhance reaction specificity under controlled heating .
What in vitro models are appropriate for assessing pharmacokinetic properties and toxicity?
Advanced Research Question
Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
